REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[N+](=[CH2:13])=[N-]>CO>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:13])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.585 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added until a yellow color
|
Type
|
CUSTOM
|
Details
|
the solvent rota-evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was dried under reduced pressure at room temperature
|
Type
|
CUSTOM
|
Details
|
to yield 0.635 g (98.5%) of crude 116 as a yellow residue
|
Type
|
CUSTOM
|
Details
|
The crude residue was chromatographed on a column of silica (12 g, Mallinckrodt, grade 62, mesh 60-200, used as received)
|
Type
|
CUSTOM
|
Details
|
After collecting appropriate fractions
|
Type
|
CUSTOM
|
Details
|
rota-evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure at 25° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.333 g | |
YIELD: PERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |